molecular formula C12H14F2OSi B8568754 {[4-(Difluoromethoxy)phenyl]ethynyl}(trimethyl)silane CAS No. 918487-36-2

{[4-(Difluoromethoxy)phenyl]ethynyl}(trimethyl)silane

Cat. No. B8568754
CAS RN: 918487-36-2
M. Wt: 240.32 g/mol
InChI Key: RWICSWYURZYMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(Difluoromethoxy)phenyl]ethynyl}(trimethyl)silane is a useful research compound. Its molecular formula is C12H14F2OSi and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-(Difluoromethoxy)phenyl]ethynyl}(trimethyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-(Difluoromethoxy)phenyl]ethynyl}(trimethyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918487-36-2

Product Name

{[4-(Difluoromethoxy)phenyl]ethynyl}(trimethyl)silane

Molecular Formula

C12H14F2OSi

Molecular Weight

240.32 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C12H14F2OSi/c1-16(2,3)9-8-10-4-6-11(7-5-10)15-12(13)14/h4-7,12H,1-3H3

InChI Key

RWICSWYURZYMGT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(difluoromethoxy)-4-iodobenzene (12.7 g, 50 mmol) in triethylamine is treated with tetrakis(triphenylphosphine)palladium (4.0 g, 3.5 mmol), copper iodide (925 mg, 4.85 mmol), and a solution of ethynyl(trimethyl)silane (6.9 mL, 50 mmol) in acetonitrile at room temperature, stirred for 1 h at 60° C. and concentrated in vacuo. The resultant residue was dissolved in Et2O and filtered. The filtrate was concentrated and the concentrate was purified by chromatography (silica gel, EtOAc/hexane: 5/95) to give {[4-(difluoromethoxy)phenyl]ethynyl}(trimethyl)silane (11.5 g, 96%) as an oil.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
925 mg
Type
catalyst
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.